
Doripenem
Overview
Description
Doripenem is a beta-lactam antibiotic agent belonging to the carbapenem group. It is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. This compound is particularly noted for its stability in aqueous solutions, which allows it to be administered as an infusion over extended periods. It is used to treat complex abdominal infections, hospital-acquired pneumonia, and complicated urinary tract infections, including kidney infections with sepsis .
Preparation Methods
Structural Considerations and Synthetic Challenges
Doripenem ((4R,5S,6S)-3-[[(3S,5S)-5-[(aminosulfonyl)aminomethyl]-4-sulfanyl-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) contains a β-lactam ring fused to a pyrrolidine moiety via thioether linkages . The presence of multiple chiral centers (C4, C5, C6 in the carbapenem core; C3', C5' in the pyrrolidine side chain) necessitates enantioselective synthesis or chiral starting materials. Key challenges include:
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β-Lactam Ring Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled reaction environments .
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Thiol Group Reactivity : The C4' sulfhydryl group in the side chain necessitates protection as thioacetates or disulfides during synthesis .
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Crystallization Behavior : this compound exists in hydrated and anhydrous forms, with the monohydrate being the pharmaceutically preferred polymorph .
Synthetic Pathways and Reaction Mechanisms
Carbapenem Core Construction
The carbapenem nucleus is typically synthesized from penem precursors via enolphosphate coupling (Figure 1). Patent WO2006117763A2 details a representative process:
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Enolphosphate Activation : (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(phosphonooxy)methyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester (enolphosphate 41 ) is prepared via phosphorylation of the C3 hydroxyl group.
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Nucleophilic Displacement : The enolphosphate reacts with (3S,5S)-5-[(tert-butoxycarbonyl)aminosulfonylaminomethyl]-4-(acetylthio)pyrrolidine-3-carboxylic acid p-nitrobenzyl ester (thiol ester 36 ) in DMF at -35°C to -15°C .
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Stereochemical Control : Diisopropylamine (DIPEA) maintains pH 7.5–8.0, ensuring proper alignment of nucleophilic thiolate with the electrophilic enolphosphate .
Mechanistic Insight :
The reaction proceeds through an S<sub>N</sub>2 mechanism , where the thiolate anion attacks the electrophilic methylene carbon adjacent to the phosphate leaving group. DMF stabilizes the transition state through polar aprotic solvation .
Side Chain Elaboration
The pyrrolidine-thiol side chain is constructed via Mitsunobu reaction and thioacetate hydrolysis (Figure 2):
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Hydroxyl Protection : (2S,4S)-4-hydroxyproline is converted to the p-nitrobenzyl (PNB) ester (95% yield) .
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Mesylation and Reduction : Treatment with methanesulfonyl chloride forms the mesylate (91% yield), followed by NaBH<sub>4</sub> reduction to the alcohol .
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Thioacetate Formation : Reaction with potassium thioacetate introduces the protected thiol group (36 ).
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Mitsunobu Coupling : The alcohol reacts with BOC-protected sulfamoylcarbamate (38 ) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) .
Critical Parameters :
Deprotection and Final Isolation
Hydrogenolytic Deprotection
Simultaneous removal of p-nitrobenzyl (PNB) and tert-butoxycarbonyl (BOC) groups is achieved via catalytic hydrogenation :
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Catalyst: 5% Pd/C (50 g per 53.5 g substrate)
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Solvent System: Ethyl acetate/aqueous buffer (pH 6.5–7.0)
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Pressure: 3–5 bar H<sub>2</sub>
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Temperature: 20–25°C
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Duration: 3–4 hours
Yield : 85–92% this compound after crystallization
Mechanism :
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PNB group → Reduction of nitro to amine followed by N–O bond cleavage
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BOC group → Acid-catalyzed tert-butyl cation elimination
Crystallization Techniques
Amorphous this compound Production :
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Dissolve crude product in aqueous buffer (pH 6.8)
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Add methanol (7:1 v/v) at 0–5°C
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Stir for 60 minutes → 95% amorphous form
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Dissolve in N-methylpyrrolidone (NMP)/water (1:4)
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Cool from 40°C to 5°C at 0.5°C/min
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Filter and wash with cold ethanol → 99.5% purity
Process Optimization and Scale-Up
Reaction Parameter Optimization
Impurity Control
Major Impurities :
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Epimerization Products : C5/C6 epimers (<0.1% via pH control)
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Hydrolysis Byproducts : β-lactam ring-opened forms (<0.2% via anhydrous conditions)
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Dimerization Products : Disulfide-linked dimers (<0.3% via N<sub>2</sub> sparging)
Purification Methods :
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Reverse-Phase HPLC : C18 column, 0.1% H<sub>3</sub>PO<sub>4</sub>/ACN gradient
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Ion-Exchange Chromatography : Q Sepharose FF, 50 mM phosphate buffer
Industrial Manufacturing Considerations
Aseptic Processing
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Terminal sterilization avoided due to thermal instability
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Aseptic crystallization under ISO Class 5 conditions
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Lyophilization for final dosage forms
Facility Design :
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Closed-system reactors with steam-in-place (SIP) capability
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Nitrogen blanketing during hydrogenation
Environmental Controls
Waste Stream Management :
Energy Consumption :
Analytical Method Validation
Capillary Electrophoresis (CE)
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Buffer: 100 mM NaH<sub>2</sub>PO<sub>4</sub> (pH 2.5) + 20% MeOH
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Injection: 5 psi × 80 s
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Voltage: -30 kV
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LOD: 0.4 μg/mL (S/N=3)
Advantages :
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488× sensitivity vs. conventional MEKC
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Resolves this compound from β-lactam degradation products
HPLC Methods
Column : Zorbax SB-C18, 4.6×250 mm, 5 μm
Mobile Phase : 10 mM KH<sub>2</sub>PO<sub>4</sub> (pH 3.0):ACN (92:8)
Flow Rate : 1.0 mL/min
Retention Time : 6.8 minutes
Validation Parameters :
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Linearity: r<sup>2</sup> > 0.999 (1–100 μg/mL)
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Precision: RSD <1.2% (intra-day)
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Accuracy: 98.5–101.3% recovery
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Cost Index |
---|---|---|---|---|
Enolphosphate Coupling | 85–88 | 99.5 | High | 1.0 |
Hydrogen Transfer | 90–92 | 99.8 | Moderate | 0.8 |
Solid-Phase Synthesis | 78–82 | 98.9 | Low | 1.2 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Doripenem undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule, which can affect its activity and stability
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphate buffers, methanol, and acetonitrile. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield modified this compound molecules with different functional groups .
Scientific Research Applications
Indications
Doripenem is indicated for the treatment of:
- Complicated Intra-Abdominal Infections : Effective against infections caused by susceptible bacteria.
- Complicated Urinary Tract Infections : Particularly useful in cases of pyelonephritis and infections caused by resistant strains such as Escherichia coli and Klebsiella pneumoniae.
- Catheter-Related Bloodstream Infections : Demonstrates efficacy in managing infections associated with indwelling catheters.
Pharmacological Profile
This compound has a unique pharmacological profile that allows it to combat both aerobic and anaerobic bacteria, including gram-positive and gram-negative organisms. Its structure provides resistance to certain beta-lactamases, making it effective against bacteria that are resistant to other antibiotics.
Summary of Clinical Trials
A meta-analysis of several randomized controlled trials has shown that this compound is comparable in efficacy to other carbapenems like meropenem and imipenem. Below is a summary of key clinical trials involving this compound:
Study Type | Condition | Sample Size | Dosage | Comparator | Results |
---|---|---|---|---|---|
Multicenter, Randomized Trial | Ventilator-Associated Pneumonia | 262 | 500 mg every 8 hours | Imipenem/cilastatin 1 g every 8 hours | Similar clinical success rates |
Double-Blind Trial | Complicated UTI | 377 | 500 mg every 8 hours | Levofloxacin 250 mg daily | Higher success rate for this compound (OR 1.89) |
Open-Label Trial | Acute Cholangitis/Cholecystitis | 62 | 500 mg every 8 hours | Imipenem/cilastatin 500 mg every 8 hours | Comparable outcomes |
Multicenter, Double-Blind Trial | Febrile Neutropenia in Acute Leukemia | 65 | 1 g every 8 hours | Meropenem 1.0 g every 8 hours | No significant difference in efficacy |
Safety Profile
This compound has a relatively favorable safety profile. Notably, it has a lower propensity to induce seizures compared to other carbapenems. However, it is not recommended for treating pneumonia due to concerns regarding its efficacy in this indication as per FDA guidelines.
Resistance Patterns
Resistance to this compound can occur, especially among strains producing carbapenemases. Studies indicate that while this compound remains effective against many resistant strains, monitoring for resistance patterns is crucial in clinical settings.
Case Studies
- Case Study on Complicated Urinary Tract Infections : A study involving patients with complicated urinary tract infections showed that this compound provided rapid resolution of symptoms and microbiological eradication in a significant proportion of cases.
- Case Study on Ventilator-Associated Pneumonia : In a multicenter trial focusing on ventilator-associated pneumonia, this compound was found to be as effective as traditional treatments, with similar rates of clinical success.
- Case Study on Bacteremia : An analysis of bacteremia cases revealed that this compound had potent activity against gram-negative bacilli isolates, demonstrating its utility in severe infections.
Mechanism of Action
Doripenem exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that produce beta-lactamases, enzymes that degrade other beta-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds: Doripenem is part of the carbapenem class of antibiotics, which includes other compounds such as imipenem, meropenem, ertapenem, panipenem-betamipron, and biapenem .
Comparison:
Imipenem: this compound has a broader spectrum of activity compared to imipenem and is more stable in aqueous solutions.
Meropenem: this compound and meropenem have similar antibacterial spectra, but this compound is less likely to induce seizures.
Ertapenem: Unlike this compound, ertapenem has a longer half-life, allowing for once-daily dosing, but it has a narrower spectrum of activity.
Panipenem-betamipron and Biapenem: These compounds are similar to this compound in terms of their broad-spectrum activity but differ in their pharmacokinetic profiles and clinical uses
Biological Activity
Doripenem is a novel carbapenem antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and clinical efficacy based on various studies.
Overview of this compound
This compound (S-4661) is characterized as a 1-β-methyl carbapenem, which distinguishes it from other carbapenems like imipenem and meropenem. Its unique structure allows it to be resistant to degradation by renal dihydropeptidase I, eliminating the need for co-administration with cilastatin, which is required for imipenem .
Pharmacodynamics
Bactericidal Activity
this compound exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. It has been shown to have lower minimum inhibitory concentrations (MICs) compared to imipenem and similar efficacy to meropenem against various pathogens, including:
- Streptococcus pneumoniae
- Pseudomonas aeruginosa
- Escherichia coli
- Acinetobacter spp.
In vitro studies indicate that this compound's MIC values are generally ≤4 mg/L for many clinical isolates, demonstrating its effectiveness against resistant strains .
Resistance Mechanisms
This compound is effective against most beta-lactamases produced by both Gram-negative and Gram-positive organisms. Notably, it retains activity against certain metallo-beta-lactamase-producing strains, where other carbapenems fail . The presence of the OprD porin in P. aeruginosa enhances this compound's uptake, contributing to its superior activity against this pathogen compared to other carbapenems .
Pharmacokinetics
This compound achieves high plasma concentrations, with a half-life longer than that of imipenem or meropenem. This pharmacokinetic profile supports its use in treating serious infections, as it maintains effective drug levels over time .
Case Studies and Clinical Trials
A meta-analysis of randomized controlled trials (RCTs) assessed this compound's efficacy in treating acute bacterial infections. The analysis included eight RCTs comparing this compound with other antibiotics such as imipenem and meropenem. Key findings include:
- Clinical Success Rate : this compound demonstrated similar clinical success rates compared to comparators (odds ratio [OR], 1.15; 95% CI, 0.79–1.66) across various infection types.
- Microbiological Eradication : The microbiological eradication rates were comparable between this compound and other carbapenems.
- Specific Infections : For complicated urinary tract infections (cUTIs), this compound showed a higher success rate than comparators (OR, 1.89; 95% CI, 1.13–3.17) .
Summary of Clinical Trials
Study Type | Infection Type | This compound Dosage | Comparator | Clinical Success Rate |
---|---|---|---|---|
RCT | Ventilator-associated pneumonia | 500 mg every 8 h | Imipenem/cilastatin 1 g every 8 h | Similar |
RCT | Complicated UTI | 500 mg every 8 h | Levofloxacin 250 mg daily | Similar |
RCT | Acute cholangitis | 500 mg every 8 h | Imipenem/cilastatin 500 mg every 8 h | Similar |
RCT | Febrile neutropenia | 1 g every 8 h | Meropenem 1 g every 8 h | Similar |
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of doripenem against Gram-negative bacteria, and how do they differ from other carbapenems?
this compound exerts bactericidal activity by inhibiting penicillin-binding proteins (PBPs), disrupting cell wall synthesis. Unlike imipenem or meropenem, this compound demonstrates enhanced stability against certain β-lactamases due to its 1-β-methyl substitution. To investigate this, researchers should employ in vitro MIC assays paired with molecular docking studies to compare PBP-binding affinities across carbapenems .
Q. How can researchers design experiments to evaluate this compound stability under varying physiological conditions (e.g., pH, temperature)?
Stability studies require controlled kinetic experiments using HPLC-UV or LC-MS to quantify this compound degradation products. For example, highlights the use of π-acceptor reagents (e.g., chloranilic acid [ChA] and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [DDQ]) for spectrophotometric analysis, which can be adapted for stability testing by monitoring absorbance changes under stressors like acidic/basic buffers or elevated temperatures .
Q. What methodological approaches are recommended for assessing this compound resistance in clinical isolates?
Combine phenotypic methods (e.g., broth microdilution for MIC determination) with genotypic analyses (e.g., PCR for detecting carbapenemase genes like KPC, NDM, or OXA-48). Include control strains and validate results using CLSI/EUCAST guidelines. Cross-reference resistance patterns with efflux pump activity assays using inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data between in vitro and in vivo models?
Discrepancies often arise due to pharmacokinetic/pharmacodynamic (PK/PD) variability. Apply mechanism-based PK modeling to simulate human exposures, and validate findings using neutropenic murine thigh infection models. For instance, if in vitro data suggests potency but in vivo results show limited efficacy, assess protein binding, tissue penetration, or inoculum effects via dose-ranging studies .
Q. What advanced analytical techniques are optimal for quantifying this compound in complex biological matrices (e.g., plasma, biofilm)?
LC-MS/MS with solid-phase extraction (SPE) provides high sensitivity and specificity. recommends ninhydrin derivatization for enhanced detection in pharmaceutical formulations, which can be adapted for biological samples. Validate methods per ICH guidelines, ensuring linearity (1–50 µg/mL), precision (CV <15%), and recovery (>90%) in spiked matrices .
Q. How should researchers design studies to investigate this compound's synergism with β-lactamase inhibitors (e.g., avibactam) against multidrug-resistant Pseudomonas aeruginosa?
Use checkerboard assays or time-kill curve analyses to quantify fractional inhibitory concentration indices (FICIs). For translational relevance, incorporate hollow-fiber infection models (HFIMs) to simulate human dosing regimens. Include genomic sequencing to identify mutations arising during combination therapy, such as altered porin expression or upregulated efflux pumps .
Q. What statistical methods are appropriate for analyzing this compound clinical trial data with heterogeneous patient populations?
Employ mixed-effects models to account for inter-patient variability in PK parameters (e.g., clearance, volume of distribution). For non-linear relationships, use Monte Carlo simulations to predict target attainment rates. Address confounding variables (e.g., renal function) through covariate analysis in software like NONMEM or R .
Q. Methodological and Experimental Design Considerations
Q. How can researchers optimize HPLC parameters for this compound stability-indicating assays?
Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% phosphoric acid:acetonitrile (90:10 v/v) at 1.0 mL/min. Detect at 300 nm and validate specificity via forced degradation (e.g., oxidative, thermal stress). emphasizes the utility of charge-transfer (CT) complexation with DDQ for improved sensitivity .
Q. What strategies mitigate this compound degradation during long-term storage in research settings?
Lyophilize this compound in amber vials under nitrogen atmosphere at −80°C. Avoid reconstitution in carbonate buffers, which accelerate hydrolysis. Regularly validate stability via accelerated testing (40°C/75% RH for 6 months) per ICH Q1A(R2) guidelines .
Q. How to address ethical and practical challenges in this compound clinical trials involving critically ill patients?
Implement adaptive trial designs with pre-specified stopping rules for efficacy/toxicity. Use Bayesian methods to dynamically allocate doses based on emerging PK/PD data. Ensure informed consent processes account for patient vulnerability, and align protocols with IRB/IEC standards .
Properties
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAACINZEOAHHE-VFZPANTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046678 | |
Record name | Doripenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148016-81-3 | |
Record name | Doripenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148016-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doripenem [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doripenem | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doripenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORIPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Doripenem | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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